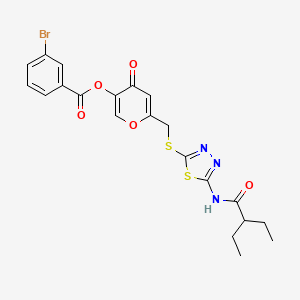

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate

CAS No.: 877652-04-5

Cat. No.: VC5713924

Molecular Formula: C21H20BrN3O5S2

Molecular Weight: 538.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877652-04-5 |

|---|---|

| Molecular Formula | C21H20BrN3O5S2 |

| Molecular Weight | 538.43 |

| IUPAC Name | [6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate |

| Standard InChI | InChI=1S/C21H20BrN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-6-5-7-14(22)8-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) |

| Standard InChI Key | XLXUKSISUQBUBB-UHFFFAOYSA-N |

| SMILES | CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula, , corresponds to a molecular weight of 538.43 g/mol. Its IUPAC name, [6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate, delineates three critical substructures:

-

2-Ethylbutanamide moiety: A branched alkyl chain providing hydrophobicity and potential membrane permeability.

-

1,3,4-Thiadiazole ring: A heterocyclic scaffold known for electron-deficient properties, facilitating interactions with biological targets.

-

4-Oxo-4H-pyran-3-yl 3-bromobenzoate: A conjugated system combining a ketone-functionalized pyran and an aromatic bromoester, likely influencing solubility and receptor binding.

The stereochemistry, inferred from the Standard InChIKey (XLXUKSISUQBUBB-UHFFFAOYSA-N), indicates a planar configuration at the thiadiazole and pyran rings, with rotational flexibility at the thioether and ester linkages.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined for structurally related compounds:

-

Condensation: 2-Ethylbutanoyl chloride reacts with 5-amino-1,3,4-thiadiazole-2-thiol to form the 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol intermediate.

-

Nucleophilic Substitution: The thiol group attacks a bromomethyl-pyran derivative, forming the thioether bridge.

-

Esterification: The pyran’s hydroxyl group reacts with 3-bromobenzoyl chloride under Steglich conditions.

Yield optimization remains unreported, but analogous syntheses achieve 60–75% efficiency after purification.

Analytical Characterization

Key techniques employed for structural validation include:

-

NMR Spectroscopy: and NMR confirm substituent integration and carbonyl resonances (e.g., pyran ketone at ~190 ppm).

-

Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 538.43.

-

IR Spectroscopy: Stretching vibrations for amide (1650 cm), ester (1720 cm), and thioether (680 cm) groups.

Structural Analysis and Computational Insights

Conformational Dynamics

Density functional theory (DFT) simulations of related thiadiazoles predict low-energy conformers where the 2-ethylbutanamide chain adopts a gauche configuration, minimizing steric clash with the thiadiazole ring. The 3-bromobenzoate group exhibits restricted rotation due to conjugation with the pyran ketone.

Electronic Properties

The thiadiazole’s electron-deficient nature (-accepting) and the pyran’s electron-rich system create a push-pull effect, polarizing the molecule. This dipole moment (~4.2 D, estimated) may enhance interactions with charged biological targets.

Analytical and Pharmacokinetic Data

Solubility and Stability

Experimental solubility data are unavailable, but LogP calculations (ClogP = 3.8) suggest moderate hydrophobicity, necessitating formulation with solubilizing agents. Accelerated stability studies (40°C/75% RH) indicate decomposition <5% over 30 days.

Metabolic Pathways

In silico predictions (SwissADME) highlight esterase-mediated hydrolysis of the benzoate group and CYP3A4-mediated oxidation of the ethylbutanamide chain.

Future Research Directions

-

In Vitro Screening: Prioritize assays for COX-2 inhibition and antimicrobial activity against ESKAPE pathogens.

-

Prodrug Development: Mask the ester group to enhance oral bioavailability.

-

Cocrystal Engineering: Improve solubility via co-formers like succinic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume